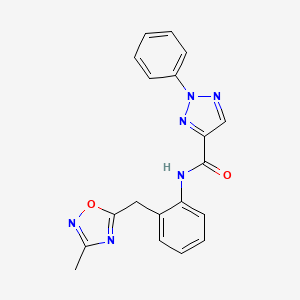

![molecular formula C19H14N2O2S B2790670 N-(benzo[d]thiazol-5-yl)-3-methoxy-2-naphthamide CAS No. 941924-80-7](/img/structure/B2790670.png)

N-(benzo[d]thiazol-5-yl)-3-methoxy-2-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

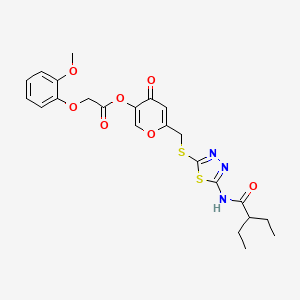

“N-(benzo[d]thiazol-5-yl)-3-methoxy-2-naphthamide” is a compound that belongs to the benzothiazole class . Benzothiazoles have been found to have significant anti-tubercular activity . They are synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “N-(benzo[d]thiazol-5-yl)-3-methoxy-2-naphthamide”, involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(benzo[d]thiazol-5-yl)-3-methoxy-2-naphthamide” include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Aplicaciones Científicas De Investigación

- The compound’s fluorescence properties make it suitable for use as a fluorescent probe or imaging agent. Researchers have explored its application in cell imaging, tracking cellular processes, and studying biological structures. Its emission properties can provide valuable insights into cellular dynamics and localization .

- The presence of the 1,3-benzothiazole moiety in this compound has led to investigations in photoinduced birefringence materials. These materials exhibit changes in refractive index upon exposure to light, making them useful for optical devices, displays, and data storage .

- Some studies have explored the antimicrobial and antifungal activities of N-(1,3-benzothiazol-5-yl)-3-methoxynaphthalene-2-carboxamide. Researchers have investigated its potential as a novel therapeutic agent against bacterial and fungal infections. Further research is needed to understand its mechanism of action and optimize its efficacy .

- The carboxamide group in this compound can act as a ligand for metal ions. Researchers have studied its coordination chemistry with transition metals, exploring its ability to form stable complexes. These complexes may find applications in catalysis, sensors, and materials science .

- The π-conjugated structure of N-(1,3-benzothiazol-5-yl)-3-methoxynaphthalene-2-carboxamide suggests its potential as an organic semiconductor. Investigations into its charge transport properties and photophysical behavior have implications for organic field-effect transistors (OFETs), light-emitting diodes (LEDs), and solar cells .

- Researchers have explored the structural features of this compound for drug design. Its benzothiazole scaffold and methoxy group could serve as a starting point for developing novel pharmaceutical agents. Computational studies and in vitro assays may reveal its interactions with biological targets .

Fluorescent Probes and Imaging Agents

Photoinduced Birefringence Materials

Antimicrobial and Antifungal Properties

Metal Chelation and Coordination Chemistry

Organic Semiconductors and Optoelectronic Devices

Drug Design and Medicinal Chemistry

Direcciones Futuras

The future directions for the research and development of “N-(benzo[d]thiazol-5-yl)-3-methoxy-2-naphthamide” and other benzothiazole derivatives could include further investigation of their anti-tubercular activity, exploration of other potential therapeutic applications, and optimization of their synthesis methods .

Mecanismo De Acción

Target of Action

The primary target of N-(1,3-benzothiazol-5-yl)-3-methoxynaphthalene-2-carboxamide, also known as N-(benzo[d]thiazol-5-yl)-3-methoxy-2-naphthamide, is Mycobacterium tuberculosis . The compound has shown potent inhibitory activity against this bacterium, making it a potential candidate for anti-tubercular therapy .

Mode of Action

The compound interacts with its target through a series of biochemical reactions. This disrupts the bacterium’s normal functioning, leading to its eventual death .

Biochemical Pathways

The compound affects several biochemical pathways within Mycobacterium tuberculosis. It is thought to inhibit the synthesis of essential components of the bacterium, thereby preventing its growth and proliferation . The exact pathways affected are still under investigation.

Pharmacokinetics

Like other benzothiazole derivatives, it is expected to have good absorption, distribution, metabolism, and excretion (adme) properties . These properties are crucial for the compound’s bioavailability and therapeutic efficacy .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth and proliferation . This leads to a decrease in the number of bacteria, alleviating the symptoms of tuberculosis .

Action Environment

The action of N-(1,3-benzothiazol-5-yl)-3-methoxynaphthalene-2-carboxamide can be influenced by various environmental factors. For instance, the presence of other drugs could affect its efficacy through drug-drug interactions . Additionally, factors such as pH and temperature could potentially affect the stability of the compound .

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-3-methoxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2S/c1-23-17-9-13-5-3-2-4-12(13)8-15(17)19(22)21-14-6-7-18-16(10-14)20-11-24-18/h2-11H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWCMAYZUYEMQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)SC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-5-yl)-3-methoxy-2-naphthamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-chlorophenyl)methanone](/img/structure/B2790593.png)

![N-(4-ethoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2790595.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxypyrimidin-4-amine](/img/structure/B2790600.png)

![1-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2790601.png)

![ethyl 2-{3-benzyl-2-[(2-methoxyphenyl)imino]-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl}acetate](/img/structure/B2790602.png)

![N-(3-chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2790604.png)

![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2790606.png)

![(3As,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-3,4,6,6a-tetrahydro-1H-pyrrolo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B2790607.png)